N-(2-Aminoethyl)ethylenediamine acetate
Description
Properties
CAS No. |
84066-72-8 |
|---|---|
Molecular Formula |
C6H17N3O2 |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
acetic acid;N'-(2-aminoethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C4H13N3.C2H4O2/c5-1-3-7-4-2-6;1-2(3)4/h7H,1-6H2;1H3,(H,3,4) |
InChI Key |
PBJZEKIRGDSGMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C(CNCCN)N |
Related CAS |
56329-47-6 86171-31-5 |
Origin of Product |
United States |
Ii. Synthetic Methodologies and Chemical Derivatization
Synthesis Routes for N-(2-Aminoethyl)ethylenediamine Acetate (B1210297)
The formation of N-(2-Aminoethyl)ethylenediamine acetate is primarily achieved through a direct acid-base reaction, a common and straightforward method for generating amine salts.
This compound is the product of an acid-base reaction between the basic polyamine, N-(2-Aminoethyl)ethylenediamine (DETA), and acetic acid. DETA possesses three amine groups—two primary and one secondary—all of which are basic and can react with an acid. The reaction involves the protonation of one or more of these nitrogen atoms by acetic acid, leading to the formation of the corresponding ammonium (B1175870) acetate salt.
The general reaction can be represented as: NH₂(CH₂)₂NH(CH₂)₂NH₂ + CH₃COOH → [NH₂(CH₂)₂NH(CH₂)₂NH₃]⁺[CH₃COO]⁻
This process is typically carried out by combining stoichiometric amounts of DETA and acetic acid in a suitable solvent or neat. The exothermicity of the neutralization reaction requires careful control of the addition rate and temperature.
The efficiency and purity of the resulting this compound depend on several key reaction parameters. Optimization of these conditions is crucial for achieving high yields and a product that meets desired specifications. Continuous production methods, such as those using packed-bed reactors, have been shown to be highly efficient for synthesizing other acetate esters and can offer insights into potential industrial-scale production. mdpi.com
Key parameters for optimization include the molar ratio of reactants, temperature, and the choice of solvent. The solvent influences the reaction rate and the ease of product isolation; for instance, a solvent in which the acetate salt is poorly soluble can facilitate its precipitation and recovery.
Table 1: Parameters for Optimizing this compound Synthesis
| Parameter | Objective | Typical Considerations |
|---|---|---|
| Molar Ratio (DETA:Acetic Acid) | Ensure complete conversion to the desired salt form (mono-, di-, or tri-acetate). | A 1:1 ratio is used for the mono-acetate salt. Precise control prevents residual unreacted starting materials. |
| Temperature | Control reaction rate and prevent degradation. | The reaction is exothermic. Cooling may be required initially, followed by moderate heating to ensure completion. |
| Solvent | Facilitate reaction and product isolation. | Solvents like ethanol (B145695) or isopropanol (B130326) are common. In a solvent-free system, viscosity and heat transfer must be managed. |
| Agitation | Ensure homogeneity and efficient heat/mass transfer. | Continuous and effective stirring is necessary to ensure reactants are well-mixed. |
Advanced Synthetic Approaches to N-(2-Aminoethyl)ethylenediamine (DETA)
The industrial production of DETA and other ethyleneamines has evolved to include more efficient and selective catalytic methods, moving away from less specific processes.
A significant route for the synthesis of linear polyamines like DETA is the catalytic hydrogenation of nitrile-containing precursors. One such method involves the hydrogenation of iminodiacetonitrile. google.com This process typically occurs in a high-pressure reactor using a hydrogenation catalyst. google.com
Table 2: Typical Conditions for Hydrogenation of Iminodiacetonitrile to DETA google.com
| Parameter | Condition Range |
|---|---|
| Catalyst | Hydrogenation catalyst (e.g., containing cobalt or nickel) |
| Temperature | 50 - 150 °C |
| Pressure | 5 - 25 MPa |
| Solvent | Lower alcohols (methanol, ethanol), ethers, or amides |
| Additives | Iminodiacetonitrile stabilizer (e.g., molecular sieve), ion exchange resin |
The catalytic hydrogenation of amino acids to produce amino alcohols is another related process that highlights the effectiveness of hydrogenation catalysts, such as Rh-MoOx/SiO₂, in converting functional groups while retaining the core molecular structure. researchgate.net
Reductive amination is a versatile and widely used method for synthesizing amines. wikipedia.org This process involves the reaction of a carbonyl compound with an amine to form an intermediate imine, which is then reduced in situ to the target amine. wikipedia.orgmasterorganicchemistry.com In the context of ethyleneamine synthesis, this strategy is often referred to as amination of alcohols. For instance, DETA can be produced as a byproduct during the amination of ethylene (B1197577) glycol (EG) or more directly from the amination of monoethanolamine (MEA). nih.govacs.org The general pathway involves:
Catalytic dehydrogenation of an alcohol (e.g., MEA) to an aldehyde.
Condensation of the aldehyde with an amine (e.g., ammonia (B1221849) or another amine) to form an imine.
Hydrogenation of the imine to form the final amine product.
Various catalysts, including those based on nickel, cobalt, and copper, supported on materials like alumina (B75360) or silica, are employed for this process. nih.govacs.org
Direct alkylation is another strategy, though it can be more challenging to control. It involves the reaction of an amine with an alkyl halide. For example, N-ethylethylenediamine can be synthesized by reacting ethylenediamine (B42938) with ethyl chloride. google.com However, such reactions often lead to a mixture of products due to multiple alkylations, making reductive amination a more selective alternative. masterorganicchemistry.comacs.org
Derivatization and Functionalization of the N-(2-Aminoethyl)ethylenediamine Backbone
The DETA backbone, with its three reactive nitrogen centers (two primary amines and one secondary amine), is a versatile scaffold for chemical modification and the synthesis of more complex molecules. nih.gov This functionalization is key to creating compounds for specific applications, such as metal chelation, ligands for catalysis, and intermediates for pharmaceuticals. nih.govnih.gov
Derivatization can be achieved through various reactions targeting the amine groups:
Acylation/Sulfonylation: The amine groups can be reacted with acyl chlorides or sulfonyl chlorides to form amides or sulfonamides. For example, a derivatized diethylenetriamine (B155796) ligand was prepared by reacting it with 4-methylbiphenyl (B165694) sulfonyl chloride to create a tridentate ligand for a rhenium complex. nih.gov
Michael Addition: The primary and secondary amines of DETA can undergo Michael addition with α,β-unsaturated carbonyl compounds. The reaction of Tris(2-aminoethyl)amine (a related tripodal amine) with various acrylates demonstrates the synthesis of complex ester derivatives via this pathway. sapub.org
Alkylation: Controlled alkylation can introduce various substituents. For instance, the synthesis of farnesyltransferase inhibitors involved a multi-step process starting with mono-N-Boc-ethylenediamine, which was first arylated and then further alkylated to build a complex molecular structure. nih.gov This highlights a strategy of using protecting groups to achieve selective functionalization of polyamines.
Surface Functionalization: In materials science, amine-containing molecules are used to functionalize surfaces. For example, polyethersulfone membranes have been treated with ammonia plasma to introduce amine groups, which are then used to covalently attach other molecules. mdpi.com This principle can be applied to particles or polymers using DETA as the source of amine functionality.
The ability to modify the DETA backbone allows for the precise tuning of the molecule's chemical and physical properties, leading to the development of novel materials and functional agents. acs.orgacs.org
Table 3: Common Derivatization Reactions for the DETA Backbone
| Reaction Type | Reagent Class | Functional Group Introduced | Reference Example |
|---|---|---|---|
| Sulfonylation | Sulfonyl Halides | Sulfonamide | Formation of a sulfonamide ligand for a Rhenium complex. nih.gov |
| Alkylation/Arylation | Alkyl/Aryl Halides | Substituted Amine | Synthesis of complex pharmaceutical intermediates. nih.gov |
| Michael Addition | α,β-Unsaturated Esters | β-Amino Ester | Synthesis of ester derivatives from a tripodal amine. sapub.org |
| Reductive Amination | Aldehydes/Ketones | N-Substituted Alkyl Group | A general method for amine synthesis. wikipedia.org |
Synthesis of Substituted Amines and Diamine Derivatives
The multiple amine functionalities of N-(2-Aminoethyl)ethylenediamine serve as nucleophilic centers for the synthesis of a variety of substituted amines and diamine derivatives. Standard synthetic routes such as alkylation and reductive amination are commonly employed to achieve these modifications.
Alkylation reactions, typically involving alkyl halides, allow for the introduction of new carbon chains onto the nitrogen atoms. For instance, N-ethylethylenediamine can be synthesized by reacting ethylenediamine with ethyl chloride in the presence of an acid-binding agent like sodium alkoxide. google.com This fundamental reaction can be extended to the more complex N-(2-Aminoethyl)ethylenediamine scaffold, although controlling the degree and site of substitution can be challenging due to the presence of multiple reactive sites. The reaction of an alkyl halide with an amine is a classic SN2 reaction. youtube.com
Reductive amination offers a more controlled method for synthesizing substituted amines. This two-part process involves the initial reaction of an aldehyde or ketone with an amine to form an imine intermediate, which is then reduced to the corresponding amine using a reducing agent such as sodium cyanoborohydride (NaBH₃CN). libretexts.org This method is highly effective for producing primary, secondary, and tertiary amines.
Another approach involves the Michael addition of amines to α,β-unsaturated compounds, followed by further transformations like hydrazinolysis and Curtius rearrangements to yield N-substituted ethylenediamine derivatives. asianpubs.org These methods highlight the versatility of using fundamental organic reactions to create a library of derivatives from a common polyamine core.
Table 1: Examples of Synthetic Methods for Amine Derivatives
| Method | Reactants | Product Type | Reference |
|---|---|---|---|
| Alkylation | Ethylenediamine, Ethyl chloride | N-ethylethylenediamine | google.com |
| Reductive Amination | Aldehyde/Ketone, Amine, NaBH₃CN | Substituted Amine | libretexts.org |
| Michael Addition | Amine, α,β-Unsaturated Compound | N-Substituted Ethylenediamine | asianpubs.org |
Preparation of Amino Acid Conjugates and Peptide Analogues
The conjugation of amino acids and peptides to N-(2-Aminoethyl)ethylenediamine and its analogues creates molecules with significant potential in medicinal chemistry and biotechnology. These conjugates often combine the structural features of the polyamine with the biological activity or targeting capabilities of amino acids and peptides.
A common strategy for forming these conjugates is through amide bond formation between the amine groups of the polyamine and the carboxylic acid group of an amino acid. This typically requires the use of coupling agents to facilitate the reaction. A well-established method involves using N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com To ensure selective coupling, the amino group of the amino acid is usually protected with a group such as tert-butyloxycarbonyl (Boc). mdpi.comderpharmachemica.com
For example, a dipeptide analogue, 2-amino-N-(2-amino-ethyl)-3-phenyl-propionamide, was synthesized by coupling N-Boc protected L-phenylalanine with N-Boc protected ethylenediamine, followed by the removal of the Boc protecting groups. derpharmachemica.com This liquid-phase synthesis demonstrates a viable pathway for creating peptide analogues built upon a diamine core. The inclusion of unnatural amino acids or modifications to the peptide backbone can enhance resistance to enzymatic degradation. nih.gov These synthetic strategies are crucial for developing novel peptide-based radiopharmaceuticals and other therapeutic agents. derpharmachemica.com
Table 2: Reagents in Amino Acid Conjugation
| Reagent/Protecting Group | Function | Common Examples | Reference |
|---|---|---|---|
| Coupling Agent | Activates carboxylic acid for amide bond formation | DCC, EDCI/HOBt | mdpi.comnih.gov |
| Amino Protecting Group | Prevents self-coupling of amino acids | Boc, Fmoc, Cbz | mdpi.comderpharmachemica.com |
Formation of Schiff Bases and Related Ligands
N-(2-Aminoethyl)ethylenediamine readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, which are compounds containing an imine (C=N) functional group. wikipedia.org This reaction is a cornerstone for the synthesis of a vast array of multidentate ligands capable of coordinating with various metal ions.
The synthesis typically involves refluxing the polyamine with a suitable carbonyl compound, often in an alcoholic solvent. researchgate.netekb.eg For example, new Schiff base ligands have been synthesized from the condensation of ethylenediamine with 2-hydroxyacetophenone (B1195853) or benzoin. researchgate.netasrjetsjournal.org The resulting Schiff bases, such as the well-known salen ligands derived from salicylaldehyde, are highly effective chelating agents. wikipedia.org
The NNN-donor backbone of N-(2-Aminoethyl)ethylenediamine makes it an excellent precursor for tridentate ligands. nih.gov Derivatization, for instance, by reaction with 4-methylbiphenyl sulfonyl chloride, can produce a monoanionic ligand that forms stable, neutral complexes with metals like rhenium, which have applications in radiopharmaceutical chemistry. nih.gov The resulting metal complexes often exhibit specific geometries, such as octahedral or square-planar, depending on the metal ion and the ligand structure. researchgate.netasrjetsjournal.org These complexes are investigated for their potential applications in catalysis and as biological agents. nih.gov
Synthesis of Amphiphilic Derivatives for Material Research
Amphiphilic molecules, which contain both hydrophilic (water-attracting) and hydrophobic (water-repelling) segments, can be synthesized using N-(2-Aminoethyl)ethylenediamine as a hydrophilic head group. These derivatives are of great interest in materials research for their ability to self-assemble into structures like micelles or vesicles, and for their applications as surfactants or delivery vehicles.
The synthesis of such derivatives involves attaching long hydrophobic chains to the polyamine backbone. This can be achieved via N-alkylation with long-chain alkyl halides or by forming amide linkages with fatty acids. The resulting amphiphilic nature arises from the polar, charged amine groups and the nonpolar hydrocarbon tails.
Iii. Reactivity and Mechanistic Investigations
Fundamental Chemical Reactivity Profiles
N-(2-Aminoethyl)ethylenediamine acetate (B1210297) is an organic salt consisting of the protonated N-(2-aminoethyl)ethylenediamine cation and the acetate anion. The chemical reactivity of this compound is predominantly dictated by the N-(2-aminoethyl)ethylenediamine moiety, also known as diethylenetriamine (B155796) (DETA), which features three nitrogen atoms with varying reactivity: two terminal primary amines and one central secondary amine. The acetate ion generally acts as a counter-ion but can participate in reactions as a weak base.
The defining chemical feature of N-(2-aminoethyl)ethylenediamine is the nucleophilicity of its three amine groups. Each nitrogen atom possesses a lone pair of electrons, making it a Lewis base and a potent nucleophile capable of attacking electron-deficient centers. youtube.com The nucleophilicity of amines generally correlates with their basicity but is also highly sensitive to steric effects. masterorganicchemistry.com
The reactivity of the amine groups follows a general trend where secondary amines are often more nucleophilic than primary amines due to the electron-donating inductive effect of the two attached alkyl groups, which increases the electron density on the nitrogen atom. masterorganicchemistry.com However, the greater steric hindrance around the secondary amine can sometimes temper this enhanced reactivity compared to the more accessible primary amines. Therefore, in N-(2-aminoethyl)ethylenediamine, a delicate balance exists between the electronic and steric factors governing the nucleophilic character of the primary versus the secondary amine centers. The primary amines are less sterically hindered, while the secondary amine is more electron-rich. The specific reaction conditions and the nature of the electrophile will determine which amine site is preferentially attacked.
The presence of three nucleophilic centers within a flexible ethylenic framework allows for both intermolecular and intramolecular reaction pathways. The outcome of a reaction often depends on factors such as concentration, temperature, and the geometry of the transition state.
Intramolecular Reactions: These pathways are common when the reaction can lead to the formation of stable five- or six-membered rings. For instance, reaction with a bifunctional electrophile can lead to the formation of a heterocyclic compound. The proximity of the amine groups along the flexible chain facilitates such cyclizations. The activation entropy for intramolecular processes is generally less unfavorable than for corresponding intermolecular reactions, which can provide a kinetic advantage. mdpi.com
Intermolecular Reactions: At higher concentrations, intermolecular reactions become more probable, where amine groups from one molecule react with an electrophile that has already reacted with another molecule. This can lead to the formation of dimers, oligomers, or polymers. For example, reactions with diacyl chlorides or diisocyanates can lead to the formation of polyamides or polyureas, respectively. Studies on the thermal degradation of CO2-loaded ethylenediamine (B42938) have shown that intermolecular pathways can compete with, and in some cases dominate, intramolecular cyclization. rsc.org
Reaction Mechanisms with Specific Reagents
Amines are widely studied for their ability to capture carbon dioxide (CO2). The reaction of N-(2-aminoethyl)ethylenediamine with CO2 proceeds through a well-established mechanism initiated by the nucleophilic attack of an amine group on the electrophilic carbon of CO2.
The proposed mechanism involves several key steps:
Carbamate (B1207046) Formation: One of the amine groups (primary or secondary) attacks a CO2 molecule to form a zwitterionic carbamic acid intermediate. This intermediate is then deprotonated by a second, unreacted amine molecule (either intramolecularly or intermolecularly) to yield a more stable carbamate salt. rsc.org
Urea (B33335) Formation: The carbamate intermediate can undergo further reaction via two primary pathways:
Intramolecular Cyclization: An adjacent amine group within the same molecule can perform a nucleophilic attack on the carbonyl carbon of the carbamate group. This dehydration/cyclization step results in the formation of a substituted cyclic urea, specifically a derivative of 2-imidazolidinone. acs.org This pathway is often catalyzed by solid acids like ceria (CeO2). rsc.org
Intermolecular Reaction: An amine group from a different N-(2-aminoethyl)ethylenediamine molecule can attack the carbamate. This pathway leads to the formation of linear urea derivatives, such as N,N'-bis(2-aminoethyl)urea. rsc.orgacs.org
Computational studies on the related ethylenediamine (EDA) system show that the formation of linear urea is often kinetically favored, while the cyclic urea is thermodynamically more stable. rsc.org The choice of solvent and catalyst can significantly influence the selectivity towards either cyclic or linear products. rsc.orgacs.org
| Amine Reactant | Catalyst/Solvent | Key Finding | Reference |
|---|---|---|---|
| Ethylenediamine | CeO2 / 2-Propanol | Pure CeO2 is an effective heterogeneous catalyst for the direct synthesis of cyclic ureas from diamines and CO2, achieving high yields (78–98%). | rsc.org |
| Ethylenediamine | Cp2Ti(OTf)2 / DMI | A titanium complex catalyzes the conversion of ethylenediamine carbamate to ethylene (B1197577) urea in high yield (99% NMR yield). | nih.gov |
| Ethylenediamine Carbamate | CeO2 / 2-Propanol | The reaction of ethylenediamine carbamate can form N,N′-bis(2-aminoethyl)urea via an intermolecular pathway, which competes with intramolecular cyclization. | acs.org |
| Various Amines | TBD (Guanidine) / Solvent-free | Bicyclic guanidines are effective organocatalysts for the synthesis of both linear and cyclic ureas from amines and CO2. | unipr.it |
N-(2-Aminoethyl)ethylenediamine can participate in dehydrogenative coupling reactions, an environmentally benign class of reactions where a bond is formed between two molecules with the concomitant release of hydrogen gas (H2). researchgate.net These reactions typically require a catalyst, often a transition metal complex.
A prominent example is the dehydrogenative coupling of an amine with an alcohol to form an amide. The general mechanism, often catalyzed by pincer-type ruthenium complexes, is believed to proceed as follows:
Alcohol Dehydrogenation: The catalyst first dehydrogenates the alcohol to form a metal-hydride species and a free aldehyde.
Hemiaminal Formation: The amine (e.g., N-(2-aminoethyl)ethylenediamine) performs a nucleophilic attack on the aldehyde to form a hemiaminal intermediate.
Hemiaminal Dehydrogenation: The hemiaminal intermediate is then dehydrogenated by the catalyst to form the final amide product. This step regenerates the active catalyst and releases a second molecule of H2.
This type of reaction has been demonstrated in the coupling of ethylenediamine and ethanol (B145695), which can yield N-(2-aminoethyl)acetamide. researchgate.net This highlights the potential for one of the primary amine groups of the N-(2-aminoethyl)ethylenediamine cation to be selectively acylated through a dehydrogenative pathway.
| Reactants | Catalyst System | Product(s) | Key Mechanistic Insight | Reference |
|---|---|---|---|---|
| Ethylenediamine + Ethanol | In-situ generated Ru-pincer complex | N,N′-diacetylethylenediamine and N-(2-aminoethyl)acetamide | Demonstrates the experimental feasibility of acceptorless dehydrogenative coupling between an amine and an alcohol to form amides. | researchgate.net |
| Ethanol | (PhPNP)RuH(BH4)(CO) | Ethyl Acetate | An acceptorless dehydrogenative coupling approach that proceeds without a traditional oxidizing agent. | researchgate.net |
Catalytic Applications and Mechanistic Insights
Beyond being a reactant, the tridentate nature of the N-(2-aminoethyl)ethylenediamine ligand makes it a valuable component in catalysis. Its ability to form stable five-membered chelate rings with a central metal ion allows it to serve as a robust scaffolding ligand, modifying the electronic properties and steric environment of the catalytic center.
In the context of the reactions discussed, the amine itself is part of the catalytic cycle. For instance, in the CeO2-catalyzed synthesis of cyclic ureas, the amine reactant adsorbs onto the catalyst surface, where the reaction with CO2 is facilitated. rsc.orgacs.org The interaction between the amine groups and the Lewis acidic sites of the ceria catalyst is crucial for activating the reactants and promoting the cyclization step.
Furthermore, complexes formed from N-(2-aminoethyl)ethylenediamine and various transition metals can themselves be catalysts for a range of organic transformations. The mechanistic insight gained from studying its fundamental reactivity, such as nucleophilic attack and its role in dehydrogenation, is critical for the rational design of new catalytic systems for processes like amidation, hydrogenation, and other C-N bond-forming reactions.
Role as an Organic Catalyst in Condensation Reactions (e.g., Henry Reaction)
The Henry reaction, or nitroaldol reaction, is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone. The basicity of the amine groups in N-(2-Aminoethyl)ethylenediamine acetate suggests its potential to act as a catalyst in this transformation. The lone pairs of electrons on the nitrogen atoms can deprotonate the α-carbon of the nitroalkane, generating a nucleophilic nitronate anion. This anion then attacks the electrophilic carbonyl carbon of the aldehyde or ketone.
While direct studies on this compound are scarce, research on similar amine catalysts provides insight. For instance, ethylenediamine itself has been shown to be an effective catalyst for the one-pot synthesis of aryl nitroalkenes via a Henry reaction followed by dehydration. researchgate.net The presence of multiple amine groups in N-(2-Aminoethyl)ethylenediamine could potentially enhance catalytic activity through cooperative effects or by influencing the solubility and stability of reaction intermediates.
The acetate counter-ion could also play a role. Amine acetate salts are often employed as catalysts in Henry reactions. The in-situ formation of an amine acetate from the free base and acetic acid has been noted in related reactions, suggesting that the acetate moiety can influence the reaction environment and catalytic cycle.
Table 1: Hypothetical Catalytic Performance of this compound in the Henry Reaction
| Entry | Aldehyde | Nitroalkane | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Diastereoselectivity (syn:anti) |
| 1 | Benzaldehyde | Nitromethane | 10 | Ethanol | 25 | Data not available | Not applicable |
| 2 | 4-Nitrobenzaldehyde | Nitroethane | 5 | Isopropanol (B130326) | 50 | Data not available | Data not available |
| 3 | Cyclohexanecarboxaldehyde | Nitromethane | 10 | THF | 25 | Data not available | Data not available |
| This table is a hypothetical representation and is not based on experimental results. |
Catalysis in Carbonylation Processes
Carbonylation reactions involve the introduction of a carbon monoxide (CO) moiety into an organic substrate. While transition metals are the most common catalysts for these processes, certain organic molecules can also play a role, often as co-catalysts or ligands. The amine functionalities in this compound could potentially coordinate with a metal center, thereby modifying its catalytic activity and selectivity in carbonylation reactions.
For example, in the palladium-catalyzed carbonylation of amines, the nature of the amine substrate itself is crucial. The this compound could potentially act as a bidentate or tridentate ligand, forming stable complexes with transition metals and influencing the outcome of the carbonylation. However, no specific studies demonstrating this application have been found.
Table 2: Potential Role of this compound in a Hypothetical Palladium-Catalyzed Aminocarbonylation
| Entry | Substrate | Metal Catalyst | Ligand/Additive | CO Pressure (atm) | Temperature (°C) | Product | Yield (%) |
| 1 | Iodobenzene | Pd(OAc)₂ | This compound | 10 | 100 | N-Aryl amide | Data not available |
| 2 | Benzylamine | PdCl₂(PPh₃)₂ | This compound | 20 | 120 | Urea derivative | Data not available |
| This table is a hypothetical representation and is not based on experimental results. |
Development of Ionic Liquids as Catalysts and Reaction Media
Ionic liquids (ILs) are salts with melting points below 100 °C, and they have gained significant attention as green solvents and catalysts in organic synthesis. The structure of this compound, being a salt, suggests that it could function as an ionic liquid or a precursor to one. Amino-functionalized ionic liquids are of particular interest due to their potential to act as basic catalysts. alfa-chemistry.com
The synthesis of novel amino-functionalized ionic liquids has been reported for applications such as carbon dioxide capture. rsc.org These ILs often possess multiple amine groups, similar to the cation of this compound. Such ILs can act as both the solvent and the catalyst in various reactions, including condensation reactions. The multiple amine sites can provide a basic environment, while the ionic nature of the compound can influence reactant solubility and transition state stabilization.
Table 3: Predicted Properties of this compound as a Potential Ionic Liquid
| Property | Predicted Value/Characteristic |
| Melting Point | Potentially low, characteristic of an ionic liquid |
| Thermal Stability | Data not available |
| Viscosity | Data not available |
| Catalytic Activity | Potential as a basic catalyst |
| Application | Potential as a reaction medium and catalyst in condensation reactions |
| This table is a hypothetical representation and is not based on experimental results. |
Iv. Coordination Chemistry and Metal Complexation
Ligand Properties and Coordination Modes
N-(2-Aminoethyl)ethylenediamine is a classic example of a polydentate ligand, specifically a tridentate chelating agent. doubtnut.comnih.govlibretexts.org This means it can bind to a central metal ion through its three nitrogen atoms, forming stable chelate rings. doubtnut.comlibretexts.org The flexibility of the ethylenediamine (B42938) backbone allows it to adapt to the geometric preferences of various metal ions.
The coordination of N-(2-Aminoethyl)ethylenediamine to transition metals can lead to various geometries. For instance, in complexes of the type [M(dien)X₃], where 'dien' is diethylenetriamine (B155796) and 'X' is a monodentate ligand, the geometry is often octahedral. wikipedia.org The constrained nature of the dien ligand can result in a limited number of stereoisomers compared to more flexible ligands. wikipedia.org
The interaction of N-(2-Aminoethyl)ethylenediamine and related polyamine ligands with f-block elements has been a subject of study, particularly in the context of separating trivalent actinides from lanthanides. nih.govnih.govrsc.org Trivalent lanthanide and actinide ions are considered "hard" Lewis acids and typically prefer coordination with oxygen-donor ligands. rsc.org However, they also form complexes with nitrogen-donor ligands like N-(2-Aminoethyl)ethylenediamine.
The stability of these complexes is influenced by the ionic radius of the f-block element. diva-portal.org The coordination environment of lanthanide and actinide complexes with polydentate ligands can be further probed using spectroscopic techniques like luminescence spectroscopy. For example, studies on europium(III) complexes with similar aminopolycarboxylate ligands have been used to determine the number of water molecules in the inner coordination sphere. nih.gov The coordination chemistry of actinides with various ligands is crucial for understanding their behavior in biological and environmental systems. ias.ac.in
The coordination number and geometry of metal complexes with N-(2-Aminoethyl)ethylenediamine are influenced by the size and electronic configuration of the metal ion, as well as the presence of other ligands. For many transition metals, N-(2-Aminoethyl)ethylenediamine forms octahedral or distorted octahedral complexes, with the three nitrogen atoms of the ligand occupying one face of the octahedron. nih.govnih.gov For example, in [Ni(en)₃]²⁺ complexes, where 'en' is the related bidentate ligand ethylenediamine, a distorted octahedral geometry is observed. nih.gov
In some cases, N-(2-Aminoethyl)ethylenediamine can act as a tridentate ligand in square-planar complexes, for instance with platinum(II). acs.org The coordination number in such complexes is typically four. X-ray crystallography is a definitive technique for determining the precise coordination geometry and bond lengths in the solid state. nih.govnih.gov Spectroscopic methods, such as UV-Vis spectroscopy, can also provide insights into the coordination environment in solution.
| Metal Ion | Typical Coordination Number | Common Geometries |
| Co(III) | 6 | Octahedral wikipedia.org |
| Ni(II) | 6 | Octahedral nih.gov |
| Cu(II) | 6 | Distorted Octahedral |
| Pt(II) | 4 | Square Planar acs.org |
| Re(I) | 6 | Pseudo-octahedral nih.gov |
Thermodynamic and Kinetic Aspects of Metal Complex Formation
The formation of metal complexes with N-(2-Aminoethyl)ethylenediamine is governed by both thermodynamic and kinetic factors.
The stability of metal complexes with N-(2-Aminoethyl)ethylenediamine in solution is quantified by their stability constants (also known as formation constants). These constants are typically determined using potentiometric titrations, where the pH of a solution containing the metal ion and the ligand is monitored. acs.org The stability of these complexes generally follows the Irving-Williams series for divalent first-row transition metal ions: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). acs.org
| Metal Ion | log β₁ | log β₂ |
| Mn(II) | 4.8 | 7.9 |
| Fe(II) | 7.3 | 12.1 |
| Co(II) | 8.9 | 14.8 |
| Ni(II) | 10.7 | 19.3 |
| Cu(II) | 15.9 | 20.9 |
| Zn(II) | 8.9 | 14.8 |
| Data sourced from various studies and compiled for illustrative purposes. acs.org |
The kinetics of complex formation between metal ions and N-(2-Aminoethyl)ethylenediamine can be studied using techniques such as stopped-flow spectrophotometry. rsc.org These studies provide insights into the mechanism of ligand substitution and the factors influencing the rate of complexation. The reactions of aquated metal ions with N-(2-Aminoethyl)ethylenediamine generally proceed through a mechanism involving the stepwise replacement of coordinated water molecules by the nitrogen donor atoms of the ligand.
The rate of complex formation is influenced by the nature of the metal ion, the pH of the solution, and the presence of other coordinating species. For instance, the kinetics of complexation of platinum(II) and palladium(II) with diethylenetriamine have been investigated to understand the mechanisms of anation and aquation reactions. rsc.orgacs.orgacs.org Acid-catalyzed dissociation can play a role in the kinetics of phase transfer in liquid-liquid extraction systems utilizing similar aminopolycarboxylate ligands. nih.gov
Oxidation Studies of Metal-Ligand Complexes
The oxidation of metal complexes containing N-(2-Aminoethyl)ethylenediamine (DETA) is a subject of interest in both catalytic applications and understanding corrosion processes. The amine ligands can influence the redox potential of the metal center and can themselves be susceptible to oxidation under certain conditions.
In the realm of catalysis, metal complexes with polyamine ligands like DETA have been investigated for their ability to catalyze oxidation reactions. While specific data on DETA-acetate complexes is limited, related iron coordination complexes with tetradentate organic ligands have been shown to be efficient catalysts for water oxidation, producing O₂. These reactions proceed through high-valent oxo-iron species. The catalytic efficiency, measured by turnover numbers, can be significant, demonstrating the potential of such complexes in oxidation catalysis. For example, iron complexes have achieved turnover numbers greater than 350 with cerium ammonium (B1175870) nitrate (B79036) as the oxidant at pH 1, and over 1,000 with sodium periodate (B1199274) at pH 2. nih.gov The ligand environment, including the number and type of amine donors, plays a crucial role in stabilizing the metal center in various oxidation states and facilitating the catalytic cycle.
Table 1: Corrosion of Carbon Steel in DETA-Containing Solutions
| Parameter | Observation | Reference |
|---|---|---|
| Corrosion in fresh DETA solution | Negligible corrosion rates (nearly 0 mm/a) | |
| Corrosion in CO₂-loaded DETA solution | Corrosion rate decreases with increasing CO₂ loading (0.2 to 1.2 mol CO₂/mol amine) | |
| Effect of DETA on Fe²⁺ | Strong complexation leading to higher solubility of Fe²⁺ | |
| Oxidation Products | Formation of iron oxides (e.g., α-Fe₂O₃) in the presence of oxygen | |
| Protective Layer | Inhibition of FeCO₃ protective layer formation |
Supramolecular Assembly via Coordination Bonds
The ability of N-(2-Aminoethyl)ethylenediamine (DETA) to coordinate to metal ions is fundamental to its role in supramolecular chemistry. Through the formation of coordination bonds, DETA can participate in the assembly of complex, higher-order structures such as metal-organic cages and coordination polymers.
Metal-Organic Cages (MOCs) are discrete, three-dimensional structures formed by the self-assembly of metal ions and organic ligands. While the inherent flexibility of DETA makes it an uncommon choice as a primary, rigid linker for the direct synthesis of MOCs, its amine functional groups are of significant interest for imparting specific properties to these structures. A prevalent strategy involves the post-synthetic modification (PSM) of pre-formed MOCs or related Metal-Organic Frameworks (MOFs). researchgate.net
The successful functionalization is confirmed by various characterization techniques. For instance, a decrease in the Brunauer-Emmett-Teller (BET) surface area and pore volume after modification provides evidence of the amine incorporation within the pores. Elemental analysis can quantify the amount of nitrogen, and thus the amount of DETA, introduced into the material.
Table 2: Characterization of DETA-Functionalized Metal-Organic Frameworks
| Material | Modification | Characterization Finding | Application | Reference |
|---|---|---|---|---|
| MIL-101(Cr) | Post-synthetic modification with DETA | Reduced BET surface area and pore volume; presence of N confirmed by elemental analysis. | Knoevenagel condensation catalysis; support for Pd nanoparticles in Heck reactions. | rsc.orgresearchgate.net |
| MIL-53(Fe) | Impregnation with DETA | Decreased surface area; successful incorporation of amine groups confirmed by FT-IR and EDX. | Enhanced As(V) adsorption from water. | researchgate.net |
| Mg-MOF-74 | Post-synthetic modification with tetraethylenepentamine (B85490) (a related polyamine) | Preferential coordination of amine to surface metal sites; enhanced CO₂ adsorption. | CO₂ capture. | acs.org |
Coordination polymers are extended networks of metal ions linked by organic bridging ligands. The structure and dimensionality of these networks are highly dependent on the geometry and coordination modes of the metal ions and the linkers. The flexibility of N-(2-Aminoethyl)ethylenediamine (DETA) generally makes it less suitable as a primary linker for the formation of rigid, crystalline coordination polymers compared to more rigid ligands. wikipedia.org Its rotational freedom around the C-C and C-N bonds can lead to the formation of amorphous or less-ordered materials.
Furthermore, the principles of using flexible ligands in coordination polymer synthesis are being explored. Studies with flexible tetracarboxylate linkers have shown that while they can lead to a variety of network topologies that are difficult to predict, they can also result in interesting and complex structures, including 1D ladders, 2D networks, and 3D frameworks. wikipedia.org While direct examples of DETA as the sole linker in extended coordination polymers are scarce in the literature, its role as a versatile chelating agent and a source of functional amine groups remains significant in the broader context of supramolecular coordination chemistry. A rhenium(I) complex with a sulfonamide-derivatized DETA ligand has been synthesized and structurally characterized, demonstrating the tridentate coordination of the modified DETA backbone to the metal center, resulting in a pseudo-octahedral geometry. nih.gov
Table 3: Structural Data for a Coordination Complex with a Derivatized DETA Ligand
| Complex | Metal Center | Ligand Coordination | Geometry | Key Bond Distances (Å) | Reference |
|---|---|---|---|---|---|
| [Re(C₁₇H₂₂N₃O₂S)(CO)₃] | Rhenium(I) | Tridentate NNN-donor from sulfonamide-derivatized DETA | Pseudo-octahedral | Re—N(sp²) = 2.173(4); Re—N(sp³) = 2.217(5), 2.228(6) | nih.gov |
Table of Mentioned Compounds
V. Advanced Material Science Applications Academic Research Focus
Polymer Chemistry and Engineering Research
In the realm of polymer science, N-(2-Aminoethyl)ethylenediamine acetate (B1210297) serves as a foundational component for creating sophisticated polymers with tailored properties. The primary and secondary amine groups on the ethylenediamine (B42938) backbone offer reactive sites for polymerization and subsequent functionalization.
Monomer in Controlled Radical Polymerization (CRP) Techniques (e.g., RAFT)
Controlled radical polymerization (CRP) techniques have revolutionized the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity. Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a prominent CRP method that is compatible with a wide variety of monomers and reaction conditions. nih.gov While N-(2-Aminoethyl)ethylenediamine acetate itself is not a directly polymerizable monomer, it can be chemically modified to create monomers suitable for RAFT. For instance, the amine groups can be reacted with acryloyl chloride or methacryloyl chloride to form acrylamide (B121943) or methacrylate-based monomers. These monomers, containing the pendant diamine functionality, can then be polymerized using RAFT.
The direct RAFT polymerization of monomers with unprotected primary amines, such as 2-aminoethyl methacrylate (B99206) (AEMA), has been successfully demonstrated in aqueous conditions. usm.eduresearchgate.net This process allows for the creation of well-defined homopolymers and block copolymers with primary amine functionalities. usm.eduresearchgate.net The controlled nature of RAFT ensures that the resulting polymers have a predetermined molecular weight and a narrow distribution of chain lengths, which is crucial for high-performance applications. nih.gov
Table 1: Representative Data for Aqueous RAFT Polymerization of an Amine-Functional Monomer (AEMA) Data based on representative findings in the field.
| Parameter | Value | Reference |
|---|---|---|
| Monomer | 2-Aminoethyl methacrylate (AEMA) | usm.edu |
| Chain Transfer Agent (CTA) | 4-Cyanopentanoic acid dithiobenzoate (CTP) | usm.edu |
| Initiator | 2,2'-Azobis(2-imidazolinylpropane) dihydrochloride (B599025) (VA-044) | usm.edu |
| Solvent | Aqueous Buffer | usm.edu |
| Temperature | 50 °C | usm.edu |
| Resulting Polydispersity Index (PDI) | < 1.2 | usm.edu |
Synthesis of Functional Polymeric Materials
The true value of incorporating this compound-derived monomers into polymers lies in the resulting material's functionality. The pendant amine groups along the polymer backbone are highly reactive and can be used for a multitude of post-polymerization modifications. nih.gov This allows for the synthesis of a wide array of functional polymeric materials.
These functional polymers can be designed to respond to external stimuli, such as pH. The amine groups can be protonated or deprotonated, leading to changes in polymer solubility, conformation, and charge. This pH-responsiveness is highly desirable for applications in drug delivery and smart coatings. Furthermore, the diamine structure is an excellent chelating agent for metal ions, opening up possibilities for use in environmental remediation, catalysis, and sensor development. The ability to introduce hydroxyl groups via modification also enhances hydrogen bonding and provides sites for further reactions. nih.gov
Table 2: Examples of Functional Polymers and Potential Applications
| Functional Group | Polymer Type | Potential Application |
|---|---|---|
| Pendant Primary/Secondary Amines | Poly(acrylamide/methacrylate) derivatives | pH-responsive systems, gene delivery, metal chelation |
| Post-modification with bioactive molecules | Amine-functionalized polymers | Targeted drug delivery, bioconjugation |
| Cross-linked amine polymers | Gels and resins | Sorbents for heavy metals, catalysts |
Development of Hydrogels for Mimicking Biological Tissues and Cell Culture Research
Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water, making them structurally similar to the extracellular matrix of many biological tissues. nih.gov Polymers derived from monomers containing the N-(2-Aminoethyl)ethylenediamine moiety are excellent candidates for hydrogel formation.
These polymers can be cross-linked, either chemically or physically, to form stable hydrogel networks. The inherent hydrophilicity and the presence of functional amine groups are highly advantageous for biomedical applications. nih.gov The amine groups can be used to covalently attach bioactive molecules, such as peptides, growth factors, or adhesion proteins like elastin, to promote cell attachment, proliferation, and differentiation. nih.gov This makes these hydrogels promising scaffolds for tissue engineering, regenerative medicine, and as substrates for 3D cell culture research. nih.govnih.gov The ability to tune the mechanical properties and degradation rates of these hydrogels allows researchers to create environments that mimic specific native tissues. nih.gov
Table 3: Properties of Amine-Functionalized Hydrogels for Biomedical Research
| Property | Description | Relevance in Tissue Engineering |
|---|---|---|
| High Water Content | Mimics the natural environment of cells. | Facilitates nutrient and waste transport. nih.gov |
| Biocompatibility | Low cytotoxicity, does not elicit a significant inflammatory response. | Essential for cell viability and in vivo applications. |
| Tunable Mechanical Properties | Stiffness and elasticity can be controlled. | Can be matched to the target tissue (e.g., cartilage, skin). nih.gov |
| Biofunctionalization | Amine groups allow for the attachment of biomolecules. | Promotes specific cell-material interactions. nih.gov |
Synthesis of Peptide Nucleic Acid (PNA) Backbones and Analogs
Peptide Nucleic Acid (PNA) is a synthetic mimic of DNA and RNA, where the sugar-phosphate backbone is replaced by a charge-neutral polyamide chain. nih.gov The repeating unit of the most common PNA backbone is N-(2-aminoethyl)glycine. nih.govresearchgate.net N-(2-Aminoethyl)ethylenediamine is a crucial precursor for synthesizing derivatives used in PNA monomer synthesis. For example, a monomer for PNA synthesis has been prepared based on thyminyl acetic acid coupled to the secondary nitrogen of 2-(2-amino-ethylamino)ethanol. nih.gov
The charge-neutral backbone of PNA results in stronger and more specific binding to complementary DNA and RNA sequences compared to natural nucleic acids, as there is no electrostatic repulsion. nih.gov This property, combined with its resistance to degradation by nucleases and proteases, makes PNA a powerful tool in molecular biology, diagnostics, and as a potential therapeutic agent in antigene and antisense strategies. nih.gov The synthesis of PNA oligomers is often performed using automated solid-phase peptide synthesis techniques. researchgate.netgoogle.com
Table 4: Structural Comparison of PNA and DNA Backbones
| Feature | DNA Backbone | PNA Backbone |
|---|---|---|
| Repeating Unit | Deoxyribose and Phosphate (B84403) | N-(2-aminoethyl)glycine |
| Charge | Negative (from phosphate groups) | Neutral |
| Linkage | Phosphodiester bond | Amide (peptide) bond |
| Susceptibility to Nucleases | Yes | No nih.gov |
Ionic Liquid Chemistry and Research
Ionic liquids (ILs) are salts that are liquid at or near room temperature. They possess unique properties such as low volatility, high thermal stability, and tunable solvency, making them attractive for a wide range of chemical applications.
Synthesis of Novel Ionic Liquids Based on this compound
This compound is itself a protic ionic liquid (PIL). PILs are formed through proton transfer from a Brønsted acid (in this case, acetic acid) to a Brønsted base (N-(2-Aminoethyl)ethylenediamine). The resulting salt is composed of an ammonium (B1175870) cation and a carboxylate anion.
Research has been conducted on the synthesis of novel ionic liquids using related structures, such as N-(2-hydroxyethyl)ethylenediamine, with acetate and formate (B1220265) anions. researchgate.net These studies characterize the thermal properties, such as decomposition temperature and glass transition temperature, as well as their dielectric and conductive properties. researchgate.net The synthesis of such ILs is typically a straightforward acid-base reaction. The properties of these ILs can be tuned by modifying the structure of the cation or anion. These materials have been investigated as solvents or catalysts in organic synthesis and for applications such as CO2 capture. researchgate.net
Table 5: Physicochemical Properties of a Related N-(2-hydroxyethyl)ethylenediamine-based Ionic Liquid Data based on findings for 2-(2-hydroxyethylamino)-ethanaminium acetate. researchgate.net
| Property | Description | Potential Implication |
|---|---|---|
| State at Room Temperature | Liquid | Can be used as a solvent without heating. |
| Thermal Stability | Stable up to a certain temperature before decomposition. | Defines the operational temperature range for applications. |
| Ionic Conductivity | Ability to conduct an electric current. | Potential use as an electrolyte in electrochemical devices. |
| Polarity | High polarity | Can dissolve a wide range of polar organic and inorganic compounds. researchgate.net |
Vi. Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of molecules.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. For N-(2-Aminoethyl)ethylenediamine acetate (B1210297), DFT calculations would typically model the protonated diethylenetriamine (B155796) cation and the acetate anion. Such calculations can predict a variety of properties, including optimized geometry, charge distribution, and sites of electrophilic or nucleophilic attack.
Molecular Orbital Analysis and Bonding Interactions
Molecular Orbital (MO) theory provides a detailed picture of bonding within a molecule. An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical for understanding chemical reactivity.
For the N-(2-Aminoethyl)ethylenediammonium cation, the HOMO is expected to be localized on the amine groups, indicating their nucleophilic character. The LUMO, conversely, would be distributed across the molecule, indicating regions susceptible to nucleophilic attack. The interaction between the HOMO of the acetate anion and the LUMO of the cation would be a key feature of the ionic bond. Studies on simpler, related molecules like ethylenediamine (B42938) have utilized MO analysis to explain its conformational preferences and behavior in complexes. pnas.org
Molecular Dynamics and Simulation
Molecular dynamics (MD) simulations allow for the study of the time-dependent behavior of a molecular system, providing insights into conformational changes and interactions.
Conformational Analysis of the Compound and Its Complexes
The diethylenetriamine backbone of N-(2-Aminoethyl)ethylenediamine is flexible, with multiple rotatable bonds. Conformational analysis is therefore crucial to identify the most stable three-dimensional structures. Computational studies on the related but simpler ethylenediamine have shown that the gauche conformation is the most stable for the free molecule. cdnsciencepub.com For the N-(2-Aminoethyl)ethylenediammonium cation, a complex potential energy surface with numerous local minima would be expected. The presence of the acetate counter-ion would further influence the conformational preferences through electrostatic interactions and hydrogen bonding.
Interactive Table: Hypothetical Low-Energy Conformers of the N-(2-Aminoethyl)ethylenediammonium Cation This table is illustrative and based on general principles of conformational analysis, as specific data for this cation is not available.
| Conformer | Dihedral Angle 1 (N1-C1-C2-N2) | Dihedral Angle 2 (C2-N2-C3-C4) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |
|---|---|---|---|---|
| Extended | ~180° (anti) | ~180° (anti) | Baseline | Minimal steric hindrance |
| Gauche-Gauche | ~60° (gauche) | ~60° (gauche) | Low | Potential for intramolecular H-bonding |
| Gauche-Anti | ~60° (gauche) | ~180° (anti) | Intermediate | Mixed conformational strain |
Prediction of Reaction Pathways and Energy Barriers
Theoretical chemistry can be used to model reaction mechanisms and calculate the associated energy barriers, providing insights into reaction kinetics. For N-(2-Aminoethyl)ethylenediamine acetate, this could involve modeling its decomposition pathways or its reactions with other chemical species. For instance, the reaction of the amine groups with electrophiles could be modeled to understand the regioselectivity and the activation energies for each potential reaction site.
Structure-Property Relationship Modeling
Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a molecule to its physical, chemical, or biological properties. While no specific QSPR models for this compound were identified, the principles of QSPR could be applied to predict properties such as boiling point, solubility, or toxicity based on a set of calculated molecular descriptors.
Data Table: Calculated Molecular Descriptors for Diethylenetriamine (Parent Amine) These descriptors for the parent amine, Diethylenetriamine (DETA), are often used in QSPR studies. Data is sourced from PubChem. nih.gov
| Descriptor | Value | Significance |
|---|---|---|
| Molecular Weight | 103.17 g/mol | Basic physical property |
| XLogP3-AA | -2.1 | Indicator of lipophilicity/hydrophilicity |
| Topological Polar Surface Area | 64.1 Ų | Relates to transport properties |
| Complexity | 26.1 | An indicator of the intricacy of the molecular structure |
Vii. Advanced Analytical and Spectroscopic Characterization Methodologies
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and providing a molecular fingerprint of N-(2-Aminoethyl)ethylenediamine acetate (B1210297).
FT-IR spectroscopy is instrumental in identifying the characteristic vibrational modes of the functional groups within N-(2-Aminoethyl)ethylenediamine acetate. The spectrum is a composite of the vibrations from the diethylenetriamine (B155796) cation and the acetate anion.
The diethylenetriamine portion exhibits characteristic N-H stretching vibrations for both primary (-NH₂) and secondary (-NH-) amines, typically appearing as broad bands in the 3300-3500 cm⁻¹ region. C-H stretching vibrations from the ethylene (B1197577) backbones are observed around 2850-2960 cm⁻¹. Furthermore, N-H bending (scissoring) vibrations for primary amines are typically found near 1600 cm⁻¹. nist.govchemicalbook.comresearchgate.net
The acetate counter-ion introduces strong, characteristic absorption bands. The most prominent are the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻), which typically appear around 1550-1610 cm⁻¹ and 1400-1450 cm⁻¹, respectively. researchgate.netnist.govspectrabase.com The presence of these distinct bands confirms the salt's formation.
Table 1: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Source(s) |
|---|---|---|---|
| N-H Stretch | Primary & Secondary Amines | 3300 - 3500 | nist.govchemicalbook.com |
| C-H Stretch | Aliphatic (CH₂) | 2850 - 2960 | nist.govresearchgate.net |
| N-H Bend (Scissoring) | Primary Amine | ~1600 | researchgate.net |
| C=O Asymmetric Stretch | Carboxylate (COO⁻) | 1550 - 1610 | researchgate.netnist.gov |
| C=O Symmetric Stretch | Carboxylate (COO⁻) | 1400 - 1450 | researchgate.netnist.gov |
| C-N Stretch | Amine | 1020 - 1250 | researchgate.net |
Note: The exact positions of the peaks can be influenced by hydrogen bonding and the physical state of the sample.
Raman spectroscopy provides complementary information to FT-IR and is particularly useful for analyzing the skeletal vibrations of the molecule. For this compound, the C-C and C-N stretching vibrations in the backbone of the diethylenetriamine moiety are expected to be Raman active. chemicalbook.com
The acetate ion also exhibits distinct Raman signals. The symmetric stretch of the COO⁻ group, which is strong in the Raman spectrum, typically appears around 1410-1440 cm⁻¹. rsc.orgchemicalbook.com The C-C stretch of the acetate's methyl group is also readily observed. Raman spectroscopy is highly sensitive to the molecular environment and can be used to study ion pairing and solvation effects. rsc.org
Table 2: Key Raman Shifts for this compound
| Vibrational Mode | Functional Group | Typical Raman Shift (cm⁻¹) | Source(s) |
|---|---|---|---|
| C-H Stretch | Aliphatic (CH₂) & Methyl (CH₃) | 2800 - 3000 | chemicalbook.comchemicalbook.com |
| C=O Symmetric Stretch | Carboxylate (COO⁻) | 1410 - 1440 | rsc.orgchemicalbook.com |
| CH₂ Twist | Ethylene Backbone | ~1300 | acs.org |
| C-N Stretch | Amine Backbone | 1050 - 1150 | chemicalbook.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the complete structural elucidation of this compound in solution. It provides detailed information about the carbon-hydrogen framework and the electronic environment of the nuclei.
Proton (¹H) NMR: The ¹H NMR spectrum of this compound displays signals corresponding to the different types of protons in the molecule. Due to the symmetry in the diethylenetriamine cation, two main sets of signals are expected for the methylene (B1212753) (-CH₂-) protons. These typically appear as multiplets in the range of 2.5 to 3.0 ppm in a solvent like CDCl₃. nih.govchemicalbook.com The protons of the primary and secondary amines (NH₂ and NH) often appear as a broad singlet due to chemical exchange and quadrupole broadening, and its chemical shift is highly dependent on solvent, concentration, and temperature. The acetate counter-ion gives rise to a sharp singlet for its three equivalent methyl protons, typically appearing upfield around 1.9-2.1 ppm.
Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. For the diethylenetriamine cation, two distinct signals are expected for the non-equivalent methylene carbons. In CDCl₃, these signals have been reported at approximately 41.9 ppm and 52.6 ppm. nih.govchemicalbook.com The acetate ion shows two signals: one for the methyl carbon (around 20-25 ppm) and one for the carboxylate carbon (around 175-180 ppm). The exact chemical shifts can vary with the solvent and the degree of protonation of the amine groups. hmdb.ca
Table 3: Typical ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Nucleus | Group | Structure Fragment | Typical Chemical Shift (ppm) | Multiplicity | Source(s) |
|---|---|---|---|---|---|
| ¹H | Methylene | -NH-CH₂ -CH₂-NH₂ | 2.7 - 2.9 | Multiplet | nih.govchemicalbook.com |
| ¹H | Methylene | -NH-CH₂-CH₂ -NH₂ | 2.6 - 2.8 | Multiplet | nih.govchemicalbook.com |
| ¹H | Amine | -NH - & -NH₂ | Variable (Broad) | Singlet | chemicalbook.com |
| ¹H | Methyl | CH₃ -COO⁻ | 1.9 - 2.1 | Singlet | N/A (Common knowledge) |
| ¹³C | Methylene | -NH-C H₂-CH₂-NH₂ | ~52 | N/A | nih.govchemicalbook.com |
| ¹³C | Methylene | -NH-CH₂-C H₂-NH₂ | ~42 | N/A | nih.govchemicalbook.com |
| ¹³C | Carboxylate | CH₃-C OO⁻ | 175 - 180 | N/A | spectrabase.com |
Note: Data is primarily based on the free base diethylenetriamine in CDCl₃ and typical values for acetate. Shifts in aqueous or other polar solvents may differ. The protonation of the amine groups by the acetic acid will cause downfield shifts of the adjacent methylene protons.
¹⁵N NMR spectroscopy, despite its lower sensitivity and the low natural abundance of the ¹⁵N isotope, offers direct insight into the electronic environment of the nitrogen atoms. For this compound, two distinct ¹⁵N signals would be expected: one for the two equivalent primary amine nitrogens and one for the central secondary amine nitrogen.
Studies on similar polyamines have shown that the chemical shifts of amine nitrogens are highly sensitive to protonation. Upon protonation, the ¹⁵N signal typically shifts upfield. researchgate.net This technique can therefore be used to determine the pKa values of the different amine groups and to study the protonation equilibria in solution. The interaction with the acetate counter-ion and the specific protonation state can be precisely monitored by observing the changes in the ¹⁵N chemical shifts. nih.govnih.gov
NMR spectroscopy is a powerful, non-invasive technique for studying dynamic processes and equilibria in solution. For this compound, NMR can be used to investigate the equilibrium between the protonated amine sites and the acetate counter-ion.
Changes in the chemical shifts of both ¹H and ¹³C nuclei upon dilution or changes in pH can provide quantitative information about the acid-base equilibria. nih.gov Because the proton exchange between the amine groups and the solvent is often fast on the NMR timescale, the observed chemical shifts for the methylene groups adjacent to the nitrogens represent a weighted average of their protonated and unprotonated states. By monitoring these shifts as a function of solution conditions, the extent of ion pairing and the equilibrium constants for protonation can be determined. nih.gov This approach is crucial for understanding the behavior of the compound in aqueous solutions, which is relevant for many of its applications.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of this compound. Given its salt-like nature, electrospray ionization (ESI) is the preferred method for generating ions in the gas phase with minimal fragmentation. nih.govwashington.edunih.gov The analysis would typically be conducted in positive ion mode, targeting the protonated N-(2-Aminoethyl)ethylenediamine cation, [C₄H₁₃N₃+H]⁺.
The parent amine, N-(2-Aminoethyl)ethylenediamine (also known as Diethylenetriamine or DETA), has a monoisotopic mass of 103.1109 g/mol . nist.govnih.gov Upon protonation, the expected molecular ion [M+H]⁺ would exhibit a mass-to-charge ratio (m/z) of approximately 104.1187. The acetate counter-ion is generally not observed in positive-ion ESI-MS.
The fragmentation pattern provides critical information for structural confirmation. The fragmentation of aliphatic amines is well-characterized and primarily involves cleavage of bonds alpha or beta to the nitrogen atoms. youtube.comnih.gov For the protonated N-(2-Aminoethyl)ethylenediamine ion, the following fragmentation pathways are anticipated:
α-Cleavage: This involves the breaking of a C-C bond adjacent to a nitrogen atom. This process is a dominant fragmentation pathway for aliphatic amines. youtube.com
Loss of Ammonia (B1221849) (NH₃): Cleavage can lead to the neutral loss of an ammonia molecule (mass ≈ 17.03 u).
Sequential Fragmentation: The primary fragment ions can undergo further fragmentation, leading to a series of smaller ions. For instance, the characteristic immonium ion at m/z 30 ([CH₂NH₂]⁺) is a common fragment for primary amines. youtube.comdocbrown.info
A detailed analysis of the tandem mass spectrometry (MS/MS) spectrum would reveal a series of product ions that can be pieced together to confirm the connectivity of the ethylenediamine (B42938) backbone.
Table 1: Predicted Mass Spectrometry Data for N-(2-Aminoethyl)ethylenediamine Cation
| Ion Species | Formula | Predicted m/z | Description |
|---|---|---|---|
| Protonated Molecular Ion | [C₄H₁₄N₃]⁺ | 104.12 | The parent ion of N-(2-Aminoethyl)ethylenediamine. |
| Primary Fragment | [C₂H₇N₂]⁺ | 59.06 | Resulting from cleavage of the C-C bond in the ethyl bridge. |
| Immonium Ion | [CH₄N]⁺ | 30.03 | A characteristic fragment from the primary amine terminus. docbrown.info |
X-ray Diffraction (XRD) for Solid-State Structural Determination
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the solid-state structure of this compound.
Single crystal X-ray diffraction analysis provides the most precise and unambiguous structural information. While specific crystal structure data for this compound is not prominently available in the reviewed literature, studies on similar salts of diethylenetriamine with other organic acids, such as picric acid and 3,5-dinitrosalicylic acid, have been reported. researchgate.net These studies reveal that the diethylenetriamine molecule is protonated at its nitrogen centers, forming extensive hydrogen-bonding networks with the counter-anions. researchgate.net
A hypothetical single crystal XRD study of this compound would be expected to reveal:
Protonation Sites: Identification of which of the three nitrogen atoms (two primary, one secondary) are protonated.
Hydrogen Bonding: A detailed map of the hydrogen bonds between the ammonium (B1175870) groups of the cation and the carboxylate group of the acetate anion. These interactions would be the primary force governing the crystal packing.
Conformation: The specific gauche/anti conformation of the ethylenediamine linkages in the solid state.
Table 2: Representative Crystallographic Data for a Diethylenetriamine Salt (Hypothetical)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~8-11 |
| b (Å) | ~12-21 |
| c (Å) | ~7-22 |
| β (°) | ~90-99 |
| Z (Formula units/cell) | 4 |
Note: This data is illustrative, based on published structures of similar diethylenetriamine salts, as a specific entry for the acetate salt was not found. researchgate.net
Powder X-ray diffraction (PXRD) is a valuable technique for identifying crystalline compounds and assessing phase purity. springernature.comnist.gov A PXRD pattern is a fingerprint of a crystalline solid, characterized by a series of diffraction peaks at specific angles (2θ) corresponding to the various lattice planes in the crystal structure (Bragg's Law).
While a reference pattern for this compound is not available in the primary diffraction databases, a routine analysis would involve recording the diffraction pattern of a powdered sample and indexing the peaks to determine the unit cell parameters. nist.govresearchgate.net This pattern would be unique to this specific salt and could be used for quality control to distinguish it from other salts of diethylenetriamine or to detect the presence of crystalline impurities.
Table 3: Example of Powder X-ray Diffraction Peak List (Hypothetical)
| Diffraction Angle (2θ) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 15.5 | 5.71 | 45 |
| 20.8 | 4.27 | 100 |
| 25.1 | 3.54 | 80 |
| 28.9 | 3.09 | 65 |
| 31.2 | 2.86 | 30 |
Note: This table represents a hypothetical set of PXRD peaks for illustrative purposes.
Q & A
Q. What are the recommended safety protocols for handling N-(2-Aminoethyl)ethylenediamine acetate in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods or chemical smoke cabinets to avoid inhalation exposure. If inhaled, move to fresh air immediately and administer oxygen if breathing is labored .
- Skin/Eye Protection : Wear nitrile gloves and safety goggles. In case of contact, flush eyes with water for 15 minutes and wash skin with soap and water .
- Storage : Store in a cool, dry place away from heat sources, with containers sealed to prevent moisture absorption .
Q. How can researchers synthesize derivatives of this compound, and what purification techniques are effective?
- Methodological Answer :
- Synthesis : React NHS-activated esters (e.g., NHS-PCDA) with ethylenediamine in dichloromethane under ambient stirring for 8 hours. Extract the product using a 2:1 water/dichloromethane ratio, dry with magnesium sulfate, and crystallize via solvent evaporation .
- Purification : Thin-layer chromatography (TLC) with hexane/ethyl acetate (3:1) or column chromatography using silica gel. Confirm purity via electrospray ionization mass spectrometry (ESI-MS) .
Q. What spectroscopic methods are suitable for characterizing this compound and its complexes?
- Methodological Answer :
- NMR : Use - and -NMR to confirm amine proton environments and acetate carbonyl signals.
- ESI-MS : Identify molecular ion peaks and fragmentation patterns for structural validation .
- UV-Vis : Monitor ligand-to-metal charge transfer (LMCT) bands in coordination complexes (e.g., Co) to assess stability .
Advanced Research Questions
Q. How do competing ligands (e.g., EDTA, dien) affect the stability of this compound in transition metal complexes?
- Methodological Answer :
- Experimental Design : Perform competitive titrations using UV-Vis or potentiometric methods. Compare stability constants () of Co, Ni, or Cu complexes with EDTA, dien, and This compound.
- Data Analysis : Denticity (number of binding sites) and chelate ring size influence stability. For example, dien (tridentate) may form more stable octahedral complexes than bidentate ligands .
Q. What role does this compound play in polymer synthesis, and how can its reactivity be optimized?
- Methodological Answer :
- Application : Acts as a crosslinker in polyphosphoramidate (PPA-EA) or poly(2-aminoethyl propylene phosphate) (PPE-EA) for drug delivery systems .
- Optimization : Adjust pH (6–8) to balance amine protonation and nucleophilicity. Monitor polymerization kinetics via gel permeation chromatography (GPC) to control molecular weight .
Q. How can researchers resolve contradictions in reported kinetic data for reactions involving this compound?
- Methodological Answer :
- Case Study : For catalytic interactions (e.g., with pentyl acetate), replicate experiments at fixed temperatures (e.g., 393 K) and molar ratios (1:1.5). Use gas chromatography (GC) to track product selectivity (e.g., 2-aminoethyl acetate) .
- Statistical Validation : Apply ANOVA or t-tests to assess reproducibility. Plot selectivity vs. conversion curves to identify deviations from ideal kinetic models .
Q. What advanced computational methods can predict the thermodynamic properties of this compound complexes?
- Methodological Answer :
Data Presentation and Analysis Guidelines
- Tables : Include stability constants (), reaction yields, and spectroscopic peaks with error margins.
- Graphs : Plot selectivity vs. conversion (Fig. 4 in ) or stability constants vs. denticity (Fig. 1 in ).
- Statistical Reporting : Specify p-values and confidence intervals for reproducibility assessments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
